[1,1'-Biphenyl]-4-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S/c1-30-21-11-12-22-23(17-21)31-25(26-22)28-15-13-27(14-16-28)24(29)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-12,17H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPQQXPDIZKXIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the biphenyl intermediate.
Attachment of the Methoxybenzo[d]thiazole Moiety: The final step involves the condensation of the piperazine intermediate with a methoxybenzo[d]thiazole derivative under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Catalyst Selection: Using efficient catalysts for the Suzuki coupling reaction.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, solvent, and reaction time.
Purification Techniques: Employing advanced purification methods like recrystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine ring and benzothiazole group are primary sites for nucleophilic substitution:
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Piperazine N-Alkylation/Acylation : The secondary amines in the piperazine ring undergo alkylation with reagents like alkyl halides (e.g., methyl iodide) or acylation with acyl chlorides (e.g., acetyl chloride). For example:
This reaction is critical for modifying pharmacokinetic properties, as seen in the synthesis of related piperazine-linked benzothiazoles .
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Benzothiazole C-2 Substitution : The C-2 position of the benzothiazole is electrophilic due to electron withdrawal by the thiazole sulfur. It reacts with nucleophiles like amines or thiols under basic conditions .
Electrophilic Aromatic Substitution
The biphenyl and benzothiazole moieties participate in electrophilic substitution:
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Biphenyl Ring Halogenation : The biphenyl group undergoes halogenation (e.g., bromination) at the para positions using Br₂/FeBr₃ .
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Benzothiazole Nitration : The benzothiazole ring can be nitrated at the 5-position with HNO₃/H₂SO₄, though the methoxy group directs electrophiles to specific sites .
Example :
Oxidation and Reduction Reactions
Key functional groups undergo redox transformations:
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Methoxy Demethylation : The 6-methoxy group on the benzothiazole can be cleaved with BBr₃ to yield a hydroxyl group:
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Sulfide Oxidation : The thiazole sulfur can be oxidized to sulfoxide or sulfone using H₂O₂ or mCPBA .
| Transformation | Reagents | Conditions | Products | Reference |
|---|---|---|---|---|
| Methoxy demethylation | BBr₃ | CH₂Cl₂, -78°C | 6-Hydroxybenzothiazole derivative | |
| Thiazole oxidation | mCPBA | CHCl₃, RT, 2h | Benzothiazole sulfone |
Condensation and Cyclization Reactions
The ketone group in the methanone linker participates in condensation reactions:
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Schiff Base Formation : Reacts with primary amines (e.g., aniline) to form imines :
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Heterocycle Synthesis : The ketone can act as a carbonyl source in cyclizations, such as forming oxazoles with ammonium acetate .
Cross-Coupling Reactions
The biphenyl group enables modern cross-coupling methodologies:
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Suzuki-Miyaura Coupling : The brominated biphenyl intermediate reacts with aryl boronic acids to introduce substituents .
Example :
Mechanistic Insights
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Piperazine Reactivity : The piperazine ring’s basicity (pKa ~9.8) facilitates protonation, enhancing its nucleophilicity in alkylation reactions .
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Benzothiazole Electronic Effects : The electron-withdrawing thiazole ring deactivates the benzene ring, directing electrophiles to the 5- and 7-positions .
Scientific Research Applications
Overview
The compound [1,1'-Biphenyl]-4-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, identified by CAS No. 897468-39-2, is a complex organic molecule that has garnered interest across various scientific fields due to its unique structural properties and potential applications in chemistry, biology, medicine, and industry. Its structure features a biphenyl core linked to a piperazine ring, which is further substituted with a methoxybenzo[d]thiazole moiety.
Chemistry
The compound serves as a valuable building block for synthesizing more complex molecules in organic chemistry. Its unique structure enables it to participate in various chemical reactions, making it useful for developing novel compounds with desired properties.
Biology
In biological research, [1,1'-Biphenyl]-4-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is investigated for its potential as a ligand in receptor binding studies. The presence of the piperazine ring enhances its interaction with neurotransmitter receptors, potentially influencing neurological pathways.
Medicine
The compound has been explored for its pharmacological properties, including:
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Antimicrobial Activity : Studies indicate that derivatives similar to this compound exhibit significant antimicrobial properties against various bacterial strains.
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) 5e E. coli 12 µg/mL 5k S. aureus 10 µg/mL 5g P. aeruginosa 15 µg/mL - Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential therapeutic effects.
Industry
In industrial applications, this compound is utilized in developing advanced materials and chemical sensors due to its unique chemical properties and stability.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Variations
The compound is compared to analogs based on three structural motifs: biphenyl-carbonyl , heterocyclic substituents , and piperazine derivatives .
Table 1: Structural Comparison of Selected Analogs
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Physicochemical Comparison
- Methoxy Group Impact: The 6-methoxy group on the benzo[d]thiazole in the target compound enhances lipophilicity (LogP ~3.5) compared to amino or methylthio groups in analogs (). This may improve blood-brain barrier penetration for CNS targets.
- Piperazine vs. Oxadiazole : Piperazine’s basicity increases solubility in acidic environments, whereas oxadiazole () may reduce metabolic stability.
Biological Activity
The compound [1,1'-Biphenyl]-4-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone (CAS No. 897468-39-2) is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. Its structure features a biphenyl core linked to a piperazine ring, which is further substituted with a methoxybenzo[d]thiazole moiety, indicating a rich chemical profile that may interact with various biological targets.
Chemical Structure and Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Biphenyl Core : Achieved through a Suzuki coupling reaction.
- Introduction of the Piperazine Ring : Conducted via nucleophilic substitution reactions.
- Attachment of the Methoxybenzo[d]thiazole Moiety : Accomplished through condensation reactions under acidic or basic conditions.
This synthetic pathway allows for the introduction of diverse functional groups that can modulate biological activity.
Biological Activity Overview
Research has indicated that [1,1'-Biphenyl]-4-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that thiazole derivatives can possess significant antimicrobial activity. The methoxybenzo[d]thiazole moiety may contribute to this effect by interacting with bacterial cell walls or metabolic pathways .
- Anticancer Activity : Some derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The biphenyl and piperazine components are known to enhance the interaction with cellular targets involved in cancer progression .
The proposed mechanism of action involves binding to specific receptors or enzymes, thereby modulating their activity. For instance, the piperazine ring can facilitate interactions with neurotransmitter receptors, potentially influencing neurological pathways . Additionally, the thiazole moiety may enhance binding affinity due to its electron-withdrawing properties, which can stabilize the interaction with target proteins.
Structure-Activity Relationship (SAR)
A detailed SAR analysis indicates that modifications in the substituents on the benzothiazole and biphenyl rings significantly influence biological activity. For example:
Case Studies and Research Findings
- Antimalarial Activity : A series of thiazole derivatives were synthesized and tested for their efficacy against Plasmodium falciparum. Modifications to the N-aryl amide group were crucial for enhancing activity while minimizing cytotoxicity in HepG2 cell lines .
- Cytotoxicity Studies : Compounds similar to [1,1'-Biphenyl]-4-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone have shown promising results in inhibiting cancer cell proliferation across various lines, indicating potential as therapeutic agents .
- Enzyme Inhibition : Research indicates that certain derivatives exhibit significant inhibition against specific enzymes like Pin1, which is a target for anticancer therapies. The IC50 values for these compounds suggest strong potential for further development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [1,1'-Biphenyl]-4-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, and how are reaction conditions optimized?
- Methodology :
- Stepwise synthesis : Start with coupling the biphenyl moiety to the piperazine ring via a Friedel-Crafts acylation or nucleophilic substitution. The benzothiazole component is synthesized separately through cyclization of 2-aminothiophenol derivatives with methoxy-substituted carbonyl precursors. Final assembly involves amide bond formation or Suzuki-Miyaura cross-coupling .
- Key conditions : Temperature (60–120°C), solvent polarity (DMF or THF for solubility), and catalysts (e.g., Pd for cross-coupling). Yields are monitored via TLC and HPLC .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
- Analytical workflow :
- NMR : H and C NMR confirm the biphenyl, piperazine, and benzothiazole moieties. Aromatic protons appear at δ 6.8–8.2 ppm, while piperazine N–CH signals are δ 2.5–3.5 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 457.18) .
- IR spectroscopy : Stretching vibrations for C=O (1650–1700 cm) and C–S (600–700 cm) confirm functional groups .
Q. How does the stability of this compound vary under different storage conditions?
- Stability protocols :
- Temperature : Store at –20°C in inert atmospheres to prevent hydrolysis of the methoxy group or piperazine ring oxidation .
- Solubility : DMSO or ethanol solutions are stable for ≤6 months; aqueous buffers (pH 7.4) show ≤10% degradation over 30 days .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., varying IC values across studies)?
- Approach :
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Dose-response validation : Replicate assays using standardized protocols (e.g., ATP-based cell viability assays for cytotoxicity).
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Structural analogs : Compare activities of derivatives (Table 1) to identify substituent effects. For example, replacing the methoxy group with methylsulfonyl alters receptor binding .
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Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for hypothesized targets (e.g., kinase inhibition) .
Table 1 : Comparative Bioactivity of Structural Analogs
Compound Substituents Biological Activity (IC, μM) Target Reference 6-Methoxybenzothiazole 0.45 ± 0.12 Aurora kinase A 6-Methylsulfonylbenzothiazole 0.89 ± 0.21 HSP90 7-Chloro-4-methylbenzothiazole 1.32 ± 0.33 Tubulin polymerization
Q. What strategies are employed to enhance the compound’s bioavailability while retaining efficacy?
- Methods :
- Prodrug design : Introduce ester or phosphate groups to improve water solubility. For example, methanone-to-ethanolate conversion increases intestinal absorption .
- Nanoparticle encapsulation : Use liposomal carriers to bypass P-glycoprotein efflux in cancer cell lines .
- Metabolic stability assays : Incubate with liver microsomes to identify vulnerable sites (e.g., piperazine N-dealkylation) and modify substituents .
Q. How do electronic and steric effects of substituents influence reactivity in downstream derivatization?
- Case study :
- Electron-withdrawing groups (e.g., –NO on benzothiazole): Increase electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks (e.g., Grignard reactions) .
- Steric hindrance : Bulky substituents at the biphenyl 4-position reduce cross-coupling efficiency (e.g., Suzuki-Miyaura yields drop from 85% to 52%) .
Q. What computational and empirical methods are used to predict off-target interactions?
- Workflow :
- Molecular docking : Screen against Protein Data Bank (PDB) targets (e.g., kinase domains) using AutoDock Vina. Validate with SPR binding assays .
- Transcriptomics : Treat cell lines (e.g., HEK293) and analyze RNA-seq data to identify dysregulated pathways (e.g., MAPK/ERK) .
Methodological Notes
- Contradiction resolution : Cross-validate NMR and X-ray crystallography data to confirm regiochemistry in cases of ambiguous coupling .
- Advanced purification : Use preparative HPLC with C18 columns (MeCN/HO gradient) for >98% purity .
- Toxicity screening : Follow OECD guidelines for Ames tests and micronucleus assays to rule out genotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
